(1-Methylpiperidin-3-yl) 2,4-dichlorobenzoate;hydrochloride
Description
(1-Methylpiperidin-3-yl) 2,4-dichlorobenzoate;hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. The compound features a piperidine ring substituted with a methyl group at the nitrogen atom and a 2,4-dichlorobenzoate moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Properties
IUPAC Name |
(1-methylpiperidin-3-yl) 2,4-dichlorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2.ClH/c1-16-6-2-3-10(8-16)18-13(17)11-5-4-9(14)7-12(11)15;/h4-5,7,10H,2-3,6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMDEULDLBGUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpiperidin-3-yl) 2,4-dichlorobenzoate;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Substitution with Methyl Group: The piperidine ring is then methylated at the nitrogen atom using methylating agents such as methyl iodide or dimethyl sulfate.
Esterification: The methylpiperidine is reacted with 2,4-dichlorobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Formation of Hydrochloride Salt: The final step involves converting the ester into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the ester linkage, converting it into the corresponding alcohol.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new piperidine-based molecules with potential biological activity.
Biology: In biological research, it serves as a tool to study the effects of piperidine derivatives on cellular processes and receptor interactions.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-3-yl) 2,4-dichlorobenzoate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The dichlorobenzoate moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug development.
N-Methylpiperidine: A methylated derivative of piperidine with similar applications.
2,4-Dichlorobenzoic Acid: The acid precursor used in the synthesis of the compound.
Uniqueness: (1-Methylpiperidin-3-yl) 2,4-dichlorobenzoate;hydrochloride is unique due to its combined structural features, which confer specific chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
